molecular formula C12H7Cl2NO B1611464 2-(3,4-Dichlorobenzoyl)pyridine CAS No. 95898-75-2

2-(3,4-Dichlorobenzoyl)pyridine

Cat. No.: B1611464
CAS No.: 95898-75-2
M. Wt: 252.09 g/mol
InChI Key: RCFPXGFATRVHLV-UHFFFAOYSA-N
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Description

2-(3,4-Dichlorobenzoyl)pyridine is an organic compound with the molecular formula C12H7Cl2NO It is a derivative of pyridine, where the pyridine ring is substituted with a 3,4-dichlorobenzoyl group

Properties

IUPAC Name

(3,4-dichlorophenyl)-pyridin-2-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7Cl2NO/c13-9-5-4-8(7-10(9)14)12(16)11-3-1-2-6-15-11/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCFPXGFATRVHLV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C(=O)C2=CC(=C(C=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20441133
Record name 2-(3,4-DICHLOROBENZOYL)PYRIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20441133
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

95898-75-2
Record name 2-(3,4-DICHLOROBENZOYL)PYRIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20441133
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-Dichlorobenzoyl)pyridine typically involves the acylation of pyridine with 3,4-dichlorobenzoyl chloride. This reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction can be represented as follows:

Pyridine+3,4-Dichlorobenzoyl chlorideThis compound+HCl\text{Pyridine} + \text{3,4-Dichlorobenzoyl chloride} \rightarrow \text{this compound} + \text{HCl} Pyridine+3,4-Dichlorobenzoyl chloride→this compound+HCl

The reaction is typically conducted under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can help in scaling up the production while maintaining product quality.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-Dichlorobenzoyl)pyridine can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atoms on the benzoyl group can be substituted with other nucleophiles.

    Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: The pyridine ring can be oxidized under strong oxidizing conditions.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Major Products

    Substitution: Products with substituted nucleophiles on the benzoyl group.

    Reduction: 2-(3,4-Dichlorobenzyl)pyridine.

    Oxidation: Oxidized derivatives of the pyridine ring.

Scientific Research Applications

Chemistry

2-(3,4-Dichlorobenzoyl)pyridine serves as an intermediate in the synthesis of more complex organic molecules. Its unique functional groups allow it to participate in various chemical reactions:

  • Substitution Reactions: Chlorine atoms on the benzoyl group can be substituted with other nucleophiles.
  • Reduction Reactions: The carbonyl group can be reduced to an alcohol.
  • Oxidation Reactions: The pyridine ring can undergo oxidation under strong oxidizing conditions .

Research has demonstrated that this compound exhibits significant biological properties:

Antimicrobial Activity:
Studies have indicated that this compound possesses antimicrobial properties against various bacterial strains such as Escherichia coli and Bacillus subtilis. Derivatives of this compound were synthesized and evaluated for their efficacy, revealing that certain modifications enhance antibacterial activity .

Anticancer Properties:
The compound has been investigated for its potential anticancer effects. Notably, it has been shown to inhibit P21-activated kinase 1 (PAK1), a protein involved in cancer progression. This inhibition leads to G2/M cell cycle arrest in breast cancer cells (MDA-MB-231), demonstrating its potential as a therapeutic agent against cancer .

Anticancer Study

In a focused study on novel PAK1 inhibitors, this compound was identified as a promising candidate due to its ability to significantly reduce cell proliferation in various cancer cell lines .

Antimicrobial Efficacy

Another research effort synthesized derivatives of this compound and tested them against multiple strains of bacteria. The results indicated that structural modifications could enhance antimicrobial potency, showcasing its versatility for drug development .

Mechanism of Action

The mechanism of action of 2-(3,4-Dichlorobenzoyl)pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3,4-Dichlorobenzyl)pyridine
  • 2-(3,4-Dichlorophenyl)pyridine
  • 2-(3,4-Dichlorobenzoyl)quinoline

Uniqueness

2-(3,4-Dichlorobenzoyl)pyridine is unique due to the presence of both the pyridine ring and the 3,4-dichlorobenzoyl group. This combination imparts specific chemical and biological properties that are not found in other similar compounds. For example, the dichlorobenzoyl group can enhance the compound’s lipophilicity and ability to interact with hydrophobic pockets in biological targets.

Biological Activity

2-(3,4-Dichlorobenzoyl)pyridine is an organic compound that has garnered significant attention for its potential biological activities. This article explores its antimicrobial and anticancer properties, mechanisms of action, and relevant case studies, supported by diverse research findings.

Chemical Structure and Properties

The compound has the molecular formula C12_{12}H7_7Cl2_2NO, characterized by a pyridine ring substituted with a 3,4-dichlorobenzoyl group. This structure is crucial for its biological activity, influencing how it interacts with various biological targets.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. A study synthesized several derivatives of this compound and evaluated their efficacy against Escherichia coli and Bacillus subtilis. The results demonstrated that certain derivatives showed significant antibacterial activity, suggesting that modifications to the chemical structure can enhance its effectiveness against bacterial pathogens .

Anticancer Properties

The anticancer potential of this compound has been investigated in various studies. One notable study focused on its ability to inhibit P21-activated kinase 1 (PAK1), a protein implicated in cancer progression. The compound was shown to induce G2/M cell cycle arrest in MDA-MB-231 breast cancer cells through the PAK1-cdc25c-cdc2 pathway. This mechanism led to the inhibition of the MAPK-ERK and MAPK-JNK signaling cascades, resulting in increased cell death .

Table 1: Summary of Biological Activities

Activity Effect Target Reference
AntimicrobialSignificant activity against E. coli and B. subtilisBacterial pathogens
AnticancerInduces G2/M arrest in breast cancer cellsPAK1 signaling pathway
Enzyme InhibitionPotential interaction with various enzymesMultiple biological targets

The biological activity of this compound is primarily attributed to its ability to bind to specific enzymes or receptors. This binding alters enzyme activity or receptor signaling pathways, leading to various biological effects. The precise mechanisms can vary depending on the target cells and conditions under which the compound is tested.

Case Studies and Research Findings

  • Anticancer Study : In a study evaluating novel PAK1 inhibitors, this compound was identified as a promising candidate due to its ability to significantly reduce cell proliferation in cancer cell lines .
  • Antimicrobial Efficacy : Another study synthesized derivatives of this compound and tested them against multiple strains of bacteria. Results indicated that certain modifications could enhance antimicrobial potency, showcasing the compound's versatility in drug development .
  • Environmental Impact : The compound's environmental degradation and metabolism were also studied, highlighting the importance of understanding its behavior in ecological contexts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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